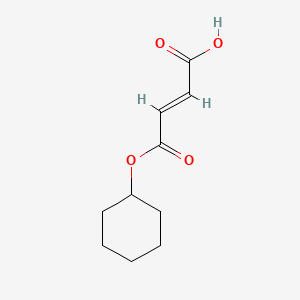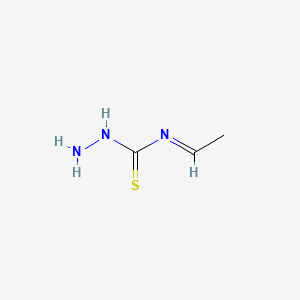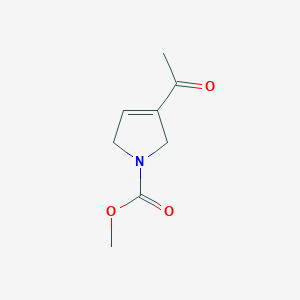
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate is a complex organic compound characterized by its unique structure, which includes multiple dioxo and dioxabismepan groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate typically involves multi-step organic reactions. One common method includes the reaction of succinic acid with 4,7-dioxo-1,3,2-dioxabismepan derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and improve the yield and purity of the compound. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce various reduced derivatives.
科学的研究の応用
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of advanced materials, including coatings and adhesives, due to its unique chemical properties.
作用機序
The mechanism of action of Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. Additionally, its unique structure allows it to interact with cellular membranes and other biomolecules, influencing cellular processes.
類似化合物との比較
Similar Compounds
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Uniqueness
Bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) succinate stands out due to its unique combination of dioxo and dioxabismepan groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C12H12Bi2O12 |
|---|---|
分子量 |
766.18 g/mol |
IUPAC名 |
bis(4,7-dioxo-1,3,2-dioxabismepan-2-yl) butanedioate |
InChI |
InChI=1S/3C4H6O4.2Bi/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChIキー |
SWWKWOMCSSQXRJ-UHFFFAOYSA-H |
正規SMILES |
C1CC(=O)O[Bi](OC1=O)OC(=O)CCC(=O)O[Bi]2OC(=O)CCC(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)






